2,3-Dibromo-6-methylbenzo[b]thiophene
Description
2,3-Dibromo-6-methylbenzo[b]thiophene is a halogenated derivative of the benzo[b]thiophene scaffold, a heterocyclic aromatic system comprising a benzene ring fused to a thiophene moiety. The compound features bromine atoms at the 2- and 3-positions and a methyl group at the 6-position. Benzo[b]thiophene derivatives are pharmacologically pivotal, exhibiting antitumor, antimicrobial, and anti-inflammatory properties . The structural versatility of this scaffold allows for diverse synthetic modifications, enabling applications in drug discovery and materials science .
Properties
Molecular Formula |
C9H6Br2S |
|---|---|
Molecular Weight |
306.02 g/mol |
IUPAC Name |
2,3-dibromo-6-methyl-1-benzothiophene |
InChI |
InChI=1S/C9H6Br2S/c1-5-2-3-6-7(4-5)12-9(11)8(6)10/h2-4H,1H3 |
InChI Key |
VQQVKHUIFACNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Key Research Findings
Synthetic Flexibility : Brominated benzo[b]thiophenes like this compound are superior intermediates for palladium-catalyzed cross-coupling, enabling rapid library diversification , unlike pivaloyl or fused-ring analogs .
Bioactivity: Halogenation correlates with enhanced bioactivity; bromine atoms in the target compound likely facilitate halogen bonding with biological targets, a feature absent in non-halogenated analogs .
Material Science vs. Medicinal Chemistry : Fused-ring thiophenes (e.g., dibenzo[d,d′]dithiophene) excel in optoelectronics due to extended π-systems, whereas brominated derivatives are optimized for drug design .
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